molecular formula C8H6BrN3O2 B1447638 5-bromo-2-methyl-7-nitro-2H-indazole CAS No. 1363383-35-0

5-bromo-2-methyl-7-nitro-2H-indazole

Cat. No.: B1447638
CAS No.: 1363383-35-0
M. Wt: 256.06 g/mol
InChI Key: VCQVEMOPFJMGMH-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-7-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

5-bromo-2-methyl-7-nitro-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in inflammatory responses, leading to decreased production of inflammatory cytokines . Furthermore, this compound may impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to COX-2 results in the inhibition of this enzyme, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound may lead to cumulative effects on cellular function, such as sustained inhibition of inflammatory pathways and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit anti-inflammatory effects without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity or nephrotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it may undergo phase I and phase II metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that are more easily excreted . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the compound’s physicochemical properties, such as lipophilicity, can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-7-nitro-2H-indazole typically involves the following steps:

    Methylation: The methyl group can be introduced at the 2-position using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

    Nitration: The nitro group can be introduced at the 7-position using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-7-nitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride (SnCl2) or iron powder (Fe) in the presence of hydrochloric acid (HCl).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: SnCl2 in HCl or Fe in HCl.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 5-amino-2-methyl-7-nitro-2H-indazole.

    Substitution: Formation of various substituted indazoles depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-methyl-7-nitro-2H-indazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methyl-2H-indazole: Lacks the nitro group, which may result in different biological activities.

    2-methyl-7-nitro-2H-indazole: Lacks the bromine atom, which can affect its reactivity and interactions.

    5-bromo-7-nitro-2H-indazole: Lacks the methyl group, which can influence its solubility and pharmacokinetic properties.

Uniqueness

5-bromo-2-methyl-7-nitro-2H-indazole is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the indazole ring. This combination of substituents can result in distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-methyl-7-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-11-4-5-2-6(9)3-7(12(13)14)8(5)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQVEMOPFJMGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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